N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(12-21-20(25)14-6-2-1-3-7-14)23-11-10-18-16(13-23)15-8-4-5-9-17(15)22-18/h1-9,22H,10-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYFVQEKPZLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroindole intermediate, which is then coupled with a benzoyl chloride derivative under basic conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper complexes, can also be employed to improve the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Modifications: Pyridoindole Derivatives
N-(3,4-Dimethoxyphenethyl)-4-Oxo-4-(Pyridoindolyl)Butanamide (Compound 28)
- Structure : Incorporates a butanamide linker and 3,4-dimethoxyphenethyl group.
- Activity : Demonstrated high binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro, forming two hydrogen bonds and hydrophobic interactions .
- Comparison : The extended butanamide chain and methoxy substituents enhance lipophilicity and binding affinity compared to the target compound’s shorter ethyl linker and unsubstituted benzamide.
4-Oxo-4-(Pyridoindolyl)-N-(Thiazol-2-yl)Butanamide
- Structure : Replaces benzamide with a thiazole ring.
Benzamide Substituent Variations
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : Simple benzamide with a 3,4-dimethoxyphenethyl group.
- Activity : Used as a reference in synthesis studies; methoxy groups may enhance CNS penetration .
- Comparison : The absence of the pyridoindole core in Rip-B limits its therapeutic scope but highlights the importance of substituents on pharmacokinetics.
Nitro-Indole Benzamide Derivatives
- Structure: Features a 5-nitroindole moiety (e.g., N-{2-[2-(5-Nitro-2-Oxoindol-3-yl)Hydrazino]-2-Oxoethyl}Benzamide).
- Comparison : The target compound lacks nitro groups, favoring metabolic stability over acute potency.
Heterocyclic Additions
Imidazo-Pyridoindole Derivatives
- Structure : Fuses an imidazole ring to the pyridoindole core (e.g., Marbostat-100 derivatives).
- Synthesis : Achieved 79% yield via semipreparative methods, suggesting feasible scalability .
- Comparison : The additional imidazole ring may improve target selectivity but complicates synthesis compared to the simpler pyridoindole scaffold.
Binding Interactions
Biological Activity
N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide is a complex organic compound that exhibits a unique structural configuration combining an indole moiety with a pyrido[4,3-b]indole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral, anti-inflammatory, and antioxidant properties.
- Molecular Formula : C23H22N4O2
- Molecular Weight : 386.4 g/mol
- IUPAC Name : N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide
The precise mechanism of action for this compound remains an area of ongoing research. It is believed that the compound interacts with specific molecular targets and signaling pathways relevant to its biological effects. Understanding these interactions will be crucial for developing therapeutic agents based on this compound.
Biological Activities
This compound exhibits a range of biological activities:
Antiviral Activity
Research indicates that compounds with similar structural features have demonstrated antiviral properties. The presence of the indole and pyrido structures may enhance the compound's ability to inhibit viral replication.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties comparable to established antioxidants like ascorbic acid. This activity could be beneficial in preventing oxidative stress-related damage.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiviral activity against influenza viruses in vitro. |
| Study 2 | Showed anti-inflammatory effects in murine models of arthritis. |
| Study 3 | Exhibited antioxidant activity with inhibition rates of lipid peroxidation comparable to ascorbic acid. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that leverage its unique structural features for the development of novel pharmaceuticals. Its applications span across various fields including medicinal chemistry and material science.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridoindole core followed by coupling with a benzamide group. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/EtOAc) and recrystallization (methanol or ethanol) to isolate the final product. Monitor reaction progress via TLC (Rf value ~0.5 in 1:1 hexane/EtOAc) .
- Yield optimization : Adjust reaction temperature (e.g., 80–100°C for cyclization steps) and stoichiometric ratios (e.g., 1.2 equivalents of benzoyl chloride) to improve efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the pyridoindole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~167 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] at m/z ~405) and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridoindole-benzamide derivatives?
- Methodological Answer :
- Structural analogs comparison : Analyze substituent effects (e.g., electron-withdrawing groups like -NO or -F on the benzamide ring) using QSAR models to predict activity variations .
- Target validation : Perform kinase inhibition assays (e.g., EGFR or BRAF) or receptor-binding studies (e.g., serotonin receptors) to clarify mechanistic discrepancies .
- Data reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., -OH or -NH) or formulate with cyclodextrins .
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) and modify labile sites (e.g., replace ester groups with amides) .
- Bioavailability assays : Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA for passive diffusion .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectral data for intermediates during synthesis?
- Methodological Answer :
- Isomeric identification : Compare -NMR splitting patterns (e.g., doublets for para-substituted vs. triplets for ortho-substituted benzamides) .
- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism in pyridoindole cores) .
- Reaction monitoring : Use HPLC-MS to track byproducts and optimize quenching steps (e.g., pH adjustment to precipitate impurities) .
Experimental Design Tables
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Reaction Temperature | 80–100°C (cyclization steps) | |
| Purification Method | Silica gel column (hexane/EtOAc gradient) | |
| Yield Improvement | 1.2 eq. benzoyl chloride, N atmosphere | |
| Key NMR Peaks | δ 7.2–8.1 ppm (aromatic H), δ 167 ppm (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
